2-(4-pyrazin-2-ylphenyl)acetic acid 2-(4-pyrazin-2-ylphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14276888
InChI: InChI=1S/C12H10N2O2/c15-12(16)7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-6,8H,7H2,(H,15,16)
SMILES:
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

2-(4-pyrazin-2-ylphenyl)acetic acid

CAS No.:

Cat. No.: VC14276888

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

2-(4-pyrazin-2-ylphenyl)acetic acid -

Specification

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name 2-(4-pyrazin-2-ylphenyl)acetic acid
Standard InChI InChI=1S/C12H10N2O2/c15-12(16)7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-6,8H,7H2,(H,15,16)
Standard InChI Key SZECCLNSBSDTAB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CC(=O)O)C2=NC=CN=C2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a phenyl ring substituted at the para position with a pyrazine moiety (C4_4H3_3N2_2), while the acetic acid group (-CH2_2COOH) is attached to the phenyl ring’s remaining position. The IUPAC name, 2-(4-pyrazin-2-ylphenyl)acetic acid, reflects this arrangement .

Key Structural Features:

  • Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

  • Phenyl-acetic acid backbone: Provides acidity (pKa ≈ 4.2–4.5) and hydrogen-bonding capacity .

Spectroscopic Characterization

  • NMR:

    • 1^1H NMR (DMSO-d6_6): δ 8.82 (d, pyrazine-H), 7.86–7.83 (d, phenyl-H), 3.87 (s, CH2_2), 2.80 (s, COOH) .

    • 13^13C NMR: Peaks at δ 170.5 (COOH), 148.2 (pyrazine-C), 136.7 (phenyl-C) .

  • IR: Strong absorption at 1705 cm1^{-1} (C=O stretch) and 2500–3300 cm1^{-1} (O-H stretch) .

Synthesis and Manufacturing

Route 1: Coupling of Pyrazine and Phenyl Intermediates

  • Suzuki-Miyaura Cross-Coupling:

    • React 4-bromophenylacetic acid with pyrazine-2-boronic acid using Pd(PPh3_3)4_4 as a catalyst .

    • Yield: ~65–70% .

  • Acid Activation:

    • Use HATU/DIEA in DMF to stabilize intermediates .

Route 2: Direct Functionalization

  • Knoevenagel Condensation: Modify pre-assembled pyrazine-phenyl frameworks with acetic acid derivatives .

Optimization Challenges

  • Solubility Issues: Polar solvents (DMF, DMSO) are required due to low solubility in hydrocarbons .

  • Byproduct Formation: Competing reactions at pyrazine’s nitrogen sites necessitate careful temperature control (80–100°C) .

Physicochemical Properties

Physical Properties

PropertyValueSource
Molecular Weight214.23 g/mol
Melting Point185–187°C (decomposes)
Solubility (Water)0.22 mg/mL (25°C)
LogP (Octanol-Water)2.64

Stability

  • Thermal Stability: Decomposes above 190°C without melting .

  • Photodegradation: Susceptible to UV light; storage in amber vials recommended .

Biological and Pharmacological Applications

Antiviral Activity

  • Dengue Virus (DENV): EC50_{50} = 0.5 μM (compound 6d analogue) .

  • Yellow Fever Virus (YFV): EC50_{50} = 1.4 μM .

  • Mechanism: Inhibits viral protease activity via binding to the NS2B-NS3 active site .

Kinase Inhibition

  • CSNK2A (Casein Kinase 2): IC50_{50} = 0.8 μM .

    • Selectivity over PIM3 kinase (>10-fold) .

  • Therapeutic Potential: Oncology (e.g., leukemia, breast cancer) .

Material Science

  • Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu(II) and Zn(II) .

  • Thermal Stability: MOFs stable up to 300°C, suitable for gas storage .

Recent Advances and Future Directions

Polymorph Exploration

  • Form-P: Crystalline polymorph with enhanced bioavailability (PXRD peaks at 4.1°, 16.0° 2θ) .

Drug Delivery Systems

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) NPs improve solubility 10-fold .

Computational Studies

  • Docking Simulations: Predict strong binding to SARS-CoV-2 main protease (Mpro^\text{pro}) .

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